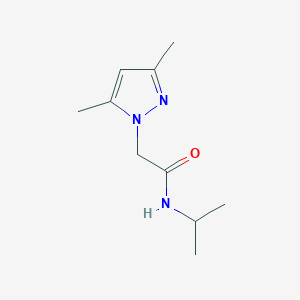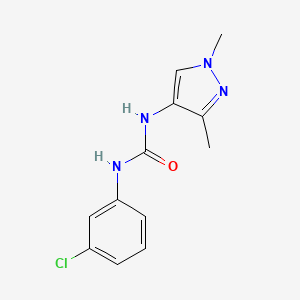
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in medicinal chemistry as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is not fully understood, but it has been suggested to act through inhibition of enzymes involved in the growth and proliferation of cancer cells. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been shown to have antioxidant and anti-inflammatory effects, which may have potential benefits for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. Another direction is the exploration of its potential use as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be used as a building block for the synthesis of new materials with potential applications in various fields, including catalysis and sensing.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide involves the reaction of 3,5-dimethylpyrazole with isopropylamine and acetyl chloride. The product is then purified through recrystallization. The yield of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)11-10(14)6-13-9(4)5-8(3)12-13/h5,7H,6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNYARCCYIXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)





![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)


